molecular formula C21H19N5OS B2903659 N-[(4-methylphenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 556006-71-4

N-[(4-methylphenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

カタログ番号 B2903659
CAS番号: 556006-71-4
分子量: 389.48
InChIキー: POBWPKQIRKVSGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(4-methylphenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . New aryl analogs were synthesized and evaluated for their anticancer effects on a panel of cancer cell lines .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is similar to tyrosine and receptor kinase inhibitors . This similarity is structurally very important for the biological activity of these compounds.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines include the formation of pyrazol-3-one substrates . The synthesized compounds were evaluated for their in vitro cytotoxic activity against various cancer cell lines .

科学的研究の応用

EGFR-Tyrosine Kinase Inhibition for Cancer Therapy

Z16382197: has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is implicated in various cancers, and its inhibition is a promising strategy for cancer therapy. The compound has shown significant inhibitory activities, with low IC50 values, indicating strong potential for development into anticancer drugs.

Anti-Proliferative Activity Against Cancer Cell Lines

The compound has exhibited excellent broad-spectrum cytotoxic activity against the NCI 60 cancer cell lines . This suggests that Z16382197 could be used to prevent the proliferation of cancer cells, making it a valuable asset in oncological research and drug development.

P-Glycoprotein Inhibition

Z16382197: has demonstrated the ability to inhibit P-glycoprotein . P-glycoprotein is often overexpressed in cancer cells and contributes to drug resistance by pumping out drugs from the cells. Inhibiting this protein can enhance the efficacy of chemotherapy by preventing drug efflux.

Induction of Cell Cycle Arrest

Research indicates that Z16382197 can induce cell cycle arrest at the S phase in certain cancer cell lines . This halts the proliferation of cancer cells and can lead to apoptosis, making it a compelling candidate for further investigation in cancer treatment.

Apoptotic Induction in Cancer Cells

The compound has been found to increase the percentage of apoptotic cells in a time-dependent manner . Apoptosis, or programmed cell death, is a vital process in cancer therapy as it leads to the elimination of cancerous cells without affecting the surrounding healthy tissue.

Molecular Docking Studies

Molecular docking studies have been carried out with Z16382197 to understand its potent inhibitory activity within the EGFR binding site . These studies are crucial for drug design, allowing researchers to predict how the compound interacts with the target protein at a molecular level.

作用機序

The mechanism of action of pyrazolo[3,4-d]pyrimidines involves inhibitory effects on essential cancer targets such as EGFR WT, EGFR T790M, VGFR2, and Top-II . These compounds have shown potent inhibitory activity with variable degrees of target selectivity .

将来の方向性

The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the development of more potent and selective anticancer agents . The urgent need for such agents represents a major route in the drug discovery process .

特性

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-15-7-9-16(10-8-15)11-22-19(27)13-28-21-18-12-25-26(20(18)23-14-24-21)17-5-3-2-4-6-17/h2-10,12,14H,11,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBWPKQIRKVSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。